molecular formula C8H8N4O2S B6144852 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1215957-80-4

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B6144852
CAS RN: 1215957-80-4
M. Wt: 224.2
InChI Key:
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Description

The compound “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” is a type of thieno[2,3-d]pyrimidine derivative . Thieno[2,3-d]pyrimidines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the condensation of aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization . The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .


Molecular Structure Analysis

The molecular structure of “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” involves a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” can be complex. For example, it was found that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

The compound “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” is a solid at room temperature. Its molecular weight is 228.23 .

Mechanism of Action

While the exact mechanism of action for “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide” is not specified in the search results, thieno[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, which suggests they may interact with various biological targets .

Future Directions

Thieno[2,3-d]pyrimidines, including “2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide”, have shown promise in various therapeutic applications, suggesting they may be valuable targets for future drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves the condensation of 2-amino-4-methyl-5,6-dihydrothieno[2,3-d]pyrimidin-7(8H)-one with ethyl chloroformate followed by reaction with ammonia to form the desired product.", "Starting Materials": [ "2-amino-4-methyl-5,6-dihydrothieno[2,3-d]pyrimidin-7(8H)-one", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5,6-dihydrothieno[2,3-d]pyrimidin-7(8H)-one with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding ethyl carbamate intermediate.", "Step 2: Addition of ammonia to the ethyl carbamate intermediate to form the desired product, 2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide.", "Step 3: Purification of the product by recrystallization or column chromatography." ] }

CAS RN

1215957-80-4

Product Name

2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C8H8N4O2S

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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